Hexafluronium

Description

Historical Context of Hexafluronium Discovery and Early Research Applications

The development of this compound is situated within the broader mid-20th-century advancement of modern anesthesia and the refinement of neuromuscular blockade techniques. Following the introduction of muscle relaxants into clinical practice, researchers sought agents that could modify their effects to improve patient outcomes. The primary early research application of this compound bromide was as an adjunct in anesthesia to prolong and enhance the muscle-relaxing effects of succinylcholine (B1214915). nih.govdrugbank.com

Succinylcholine, a depolarizing muscle relaxant, has a rapid onset but a short duration of action due to its rapid hydrolysis by plasma cholinesterase (pseudocholinesterase). nih.gov Early clinical research, evidenced by studies in the late 1960s and early 1970s, focused on this compound's ability to inhibit this enzyme. nih.govnih.gov By blocking the activity of plasma cholinesterase, this compound effectively extends the half-life of succinylcholine, thereby prolonging muscle relaxation without requiring higher or repeated doses of the relaxant itself. nih.gov This interaction was a significant area of investigation, as it allowed for more sustained muscle relaxation during surgical procedures. nih.gov While the compound was first formally approved in 1982, its foundational research and clinical study occurred over the preceding decades. nih.gov

Classification within Chemical Compound Libraries and Research Taxonomies

This compound is categorized across various chemical and pharmacological taxonomies based on its structure and function. Its classification highlights its dual identity as both a structurally distinct chemical entity and a functionally specific pharmacological agent.

Chemically, this compound is identified as a quaternary ammonium (B1175870) salt. nih.gov This classification is based on its molecular structure, which contains two positively charged nitrogen atoms, each bonded to four carbon atoms. The presence of two such groups in the molecule leads to its designation as a bis-quaternary ammonium compound.

From a pharmacological standpoint, it is classified as a cholinesterase inhibitor and a neuromuscular blocking agent. nih.gov Although it possesses weak neuromuscular blocking activity on its own, its primary classification in research and clinical contexts is based on its potentiation of other agents. nih.gov Some taxonomies also classify it as a nicotinic acetylcholine (B1216132) receptor antagonist. wikipedia.org

Below is a data table summarizing the classification of this compound.

| Classification System | Category | Description |

| Chemical | Quaternary Ammonium Salt | Contains positively charged nitrogen atoms bonded to four carbon atoms. |

| Bis-Quaternary Ammonium Compound | Possesses two quaternary ammonium centers within its molecular structure. | |

| Pharmacological | Cholinesterase Inhibitor | Acts by inhibiting the activity of cholinesterase enzymes. nih.gov |

| Neuromuscular Agent | Used in anesthesiology to modify the effects of muscle relaxants. nih.govdrugbank.com | |

| Nicotinic Antagonist | Blocks synaptic transmission at nicotinic synapses. nih.gov | |

| ATC Code | M03AC05 | Classified under "Muscle relaxants, peripherally acting agents, Other quaternary ammonium compounds." wikipedia.org |

Conceptual Frameworks for Investigating Cholinesterase Antagonism

The investigation of this compound's activity is grounded in the conceptual framework of enzyme inhibition, specifically the antagonism of cholinesterases. Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase (AChE) or the related plasma enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase. wikipedia.org This inhibition leads to an increased concentration and prolonged duration of action of acetylcholine in the synaptic cleft. wikipedia.org

There are two main types of cholinesterase: acetylcholinesterase, which is found in nervous tissue and muscle and is primarily responsible for hydrolyzing acetylcholine at the neuromuscular junction, and pseudocholinesterase, which is found in the plasma and hydrolyzes succinylcholine. nih.gov

The antagonism of these enzymes can be categorized based on the mechanism of inhibition:

Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can readily dissociate. This is further divided into:

Competitive Inhibition: The inhibitor competes with the substrate (e.g., acetylcholine) for the active site of the enzyme.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. nih.gov

Irreversible Inhibition: The inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it.

This compound functions as a non-competitive, reversible inhibitor of human plasma cholinesterase (pseudocholinesterase). nih.gov Research suggests that this compound likely binds to anionic receptors near the active center of the enzyme. nih.gov This binding induces a conformational change in the enzyme's structure, which in turn prevents the acylation of the esteratic site where acetylcholine or succinylcholine would normally be hydrolyzed. nih.gov By preventing this breakdown, this compound prolongs the presence of succinylcholine at the neuromuscular junction, thus extending its muscle relaxant effect. nih.gov

Overview of Fluorene-Containing Chemical Entities in Academic Inquiry

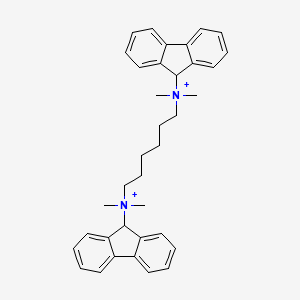

This compound belongs to the broad class of chemical compounds that contain a fluorene (B118485) nucleus. Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. drugbank.com This core structure is a versatile scaffold that has been widely explored in materials science and medicinal chemistry.

In academic and industrial research, fluorene derivatives are noted for their unique physical and biological properties.

Materials Science: Fluorene-based polymers exhibit favorable photoelectric properties, such as fluorescence and conductivity, making them valuable in the development of organic light-emitting diodes (OLEDs) and solar cells. drugbank.com

Medicinal Chemistry: The fluorene scaffold is present in a variety of pharmacologically active molecules. Researchers have synthesized numerous fluorene derivatives and investigated their potential as therapeutic agents. These investigations have revealed a range of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antiviral properties. drugbank.com

The inclusion of the bulky, lipophilic fluorene groups in the this compound structure is a key determinant of its pharmacological profile, contributing to its binding affinity for cholinesterase. The study of fluorene-containing compounds remains an active area of academic inquiry, with ongoing efforts to synthesize novel derivatives and explore their potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZAQYPYABGTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

317-52-2 (di-bromide salt) | |

| Record name | Hexafluorenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00859333 | |

| Record name | Hexafluorenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4844-10-4 | |

| Record name | Hexafluorenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexafluorenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAFLUORENIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W5L6G81R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAFLUORENIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from n-propanol; MP: 188-189 °C /Hexafluorenium bromide/ | |

| Record name | Hexafluronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXAFLUORENIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Architecture and Synthetic Considerations of Hexafluronium

Structural Elucidation of the Quaternary Ammonium (B1175870) Moiety

The quaternary ammonium moiety is a key functional group in the structure of hexafluronium. It consists of a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. nih.gov In this compound, each of the two nitrogen atoms is part of a quaternary ammonium group. Specifically, they are N,N,N',N'-tetramethyl-1,6-hexanediaminium units. google.com

These positively charged centers are crucial for the molecule's biological activity, as they can interact with negatively charged sites on biological macromolecules. researchgate.net Quaternary ammonium compounds, in general, are known for their stability and are unreactive toward many electrophiles, oxidants, and acids. wikipedia.org However, they can undergo degradation under the influence of exceptionally strong bases, leading to rearrangements like the Sommelet–Hauser and Stevens rearrangements. wikipedia.org

General Synthetic Strategies for Fluorene (B118485) Derivatives Relevant to this compound's Structure

One common approach to functionalizing fluorene is through alkylation at the C9 position. This can be achieved by reacting a 9-fluorenyl organometallic compound with an alkyl halide. orgsyn.org Another method involves the reduction of a 9-fluorenylidene derivative. orgsyn.org The synthesis of various 9-substituted fluorene derivatives has been reported through methods such as the palladium-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls and the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides. thieme-connect.comorganic-chemistry.org

The synthesis of the central N,N,N',N'-tetramethyl-1,6-hexanediamine component can be achieved from adipodinitrile and dimethylamine (B145610) or from 1,6-hexanediamine (B7767898) and formaldehyde. chemicalbook.com The final step in the synthesis of this compound would likely involve the quaternization of the N,N,N',N'-tetramethyl-1,6-hexanediamine with a suitable 9-halofluorene derivative, such as 9-bromofluorene. The preparation of this compound bromide has been documented by Cavallito et al. drugfuture.com

Table 2: Common Synthetic Reactions for Fluorene Derivatives

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of an alkyl group, typically at the C9 position, often via a fluorenyl anion intermediate. orgsyn.org |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon bonds to attach various substituents to the fluorene ring. organic-chemistry.org |

| Condensation Reactions | Reaction of the active methylene (B1212753) group at C9 with carbonyl compounds to form fluorene dyes and other derivatives. wikipedia.org |

| Halogenation | Introduction of halogen atoms, such as bromine, which can then be used in subsequent coupling reactions. orgsyn.org |

Chemical Reactivity and Stability of the this compound Scaffold in Research Environments

The chemical reactivity and stability of this compound are largely dictated by its constituent functional groups: the quaternary ammonium moieties and the fluorene cores. Quaternary ammonium salts are generally stable compounds, resistant to acids and oxidizing agents. wikipedia.orgresearchgate.net Their stability makes them useful as phase transfer catalysts in organic synthesis. wikipedia.org

However, the stability of this compound can be compromised under certain conditions. For instance, strong bases can induce degradation through elimination reactions, such as the Hofmann elimination, if a beta-hydrogen is present. researchgate.net The stability of solutions of related compounds, such as suxamethonium, has been studied, and it was found that at least 95% of the original concentration remained stable when stored at ambient temperature for 17 days. nih.gov While specific stability data for this compound under various research conditions (e.g., pH, temperature, exposure to light) is not extensively detailed in the provided results, it can be inferred that the compound is reasonably stable for typical laboratory use, especially when stored in a dry, dark environment at cool to refrigerated temperatures. medkoo.com

Mechanism of Action at the Enzymatic and Receptor Level

Cholinesterase Antagonism: Focus on Pseudocholinesterase Inhibition

Hexafluronium bromide functions as a potent inhibitor of pseudocholinesterase, also known as butyrylcholinesterase (BChE). This enzyme is crucial for the hydrolysis of various choline (B1196258) esters, including succinylcholine (B1214915), and plays a role in terminating the action of acetylcholine (B1216132) in certain physiological contexts.

Studies have established that this compound bromide acts as a non-competitive, reversible inhibitor of human plasma cholinesterase (pseudocholinesterase) drugbank.comnih.govdrugbank.comunict.it. Kinetic analyses have demonstrated a non-competitive mechanism of action for this compound drugbank.com. This type of inhibition suggests that this compound does not compete directly with the substrate for binding at the active site. Instead, it binds to a site distinct from the substrate-binding site, or to the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency. The reversible nature of the inhibition implies that the binding is transient, allowing for the eventual restoration of enzyme activity upon removal of the inhibitor.

Comparative kinetic data highlights this compound's potency:

| Compound | pI₅₀ | Ki (x 10⁻⁹) | Inhibition Type |

| This compound | 6.96 | 2.4 | Non-competitive |

| Hexamethonium (B1218175) | 2.4 | 6.7 x 10⁴ | Competitive |

Note: Data is presented for comparative purposes with Hexamethonium, a related compound, to illustrate this compound's significantly higher inhibitory potency against cholinesterases drugbank.com.

This compound's mechanism involves binding to specific sites within the cholinesterase enzyme. It is understood to bind to anionic side receptors located in the vicinity of the enzyme's active center drugbank.comnih.govdrugbank.com. These anionic sites are critical for orienting substrates and inhibitors. The esteratic site, which contains the catalytic serine residue, is where the hydrolysis of choline esters, such as acetylcholine, occurs drugbank.comnih.govmdpi.com. By binding to anionic sites near the active center, this compound interferes with the enzyme's ability to process its substrates. Specifically, it is proposed to prevent the acylation of the esteratic site, a crucial step in the enzymatic hydrolysis of substrates drugbank.comnih.govdrugbank.com.

The active site gorge of cholinesterases, including pseudocholinesterase, features various binding regions, such as the catalytic anionic site (CAS) and peripheral anionic sites (PAS), which are crucial for ligand recognition and positioning mdpi.comresearchgate.netnih.govresearchgate.net. While specific residue-level interactions for this compound are not exhaustively detailed in all sources, its interaction with anionic regions near the active center is a consistent finding drugbank.comnih.govdrugbank.com.

A key aspect of this compound's inhibitory action is its ability to induce conformational changes within the cholinesterase enzyme structure drugbank.comnih.govdrugbank.com. Upon binding to the anionic side receptors, this compound likely alters the three-dimensional conformation of the enzyme protein. This alteration is proposed to impair the catalytic machinery, specifically by preventing the acylation of the esteratic site drugbank.comnih.govdrugbank.com. Such induced conformational changes can significantly affect the enzyme's active site geometry and accessibility, thereby reducing its catalytic efficiency and leading to inhibition.

Theoretical Interactions with Nicotinic Acetylcholine Receptors

Beyond its effects on cholinesterases, this compound also acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) medkoo.comwikidoc.org. These receptors are ligand-gated ion channels that play critical roles in neurotransmission at neuromuscular junctions and in the central nervous system.

This compound is classified as a nicotinic acetylcholine receptor antagonist medkoo.comwikidoc.org. This means it binds to nAChRs, blocking the action of acetylcholine or other agonists without activating the receptor itself. While the compound's general antagonistic activity at nAChRs is established, specific quantitative data regarding its binding affinities to various nAChR subtypes (e.g., muscle-type, neuronal subtypes like α4β2 or α7) are not extensively detailed in the provided literature. Its structure, a quaternary ammonium (B1175870) salt, suggests potential interactions with the charged or aromatic residues within the nAChR binding pockets nih.gov. The precise selectivity profile across different nAChR subtypes remains a subject for more detailed theoretical or experimental investigation.

As an antagonist of nicotinic acetylcholine receptors, this compound theoretically modulates cholinergic signaling pathways by preventing the activation of these receptors. Acetylcholine, acting through nAChRs, influences a wide range of cellular functions, including neuronal excitability, neurotransmitter release, and ion channel activity nih.gov. By blocking nAChRs, this compound can disrupt these signaling cascades. For instance, nAChRs are involved in modulating neuronal activity in the central nervous system and at the neuromuscular junction nih.govnih.gov. The antagonism by this compound would therefore lead to a reduction in downstream cellular responses normally triggered by acetylcholine binding to these receptors. While specific cellular or molecular models detailing this compound's precise modulatory effects on particular signaling pathways are not elaborated upon, its role as an nAChR antagonist places it as a modulator of cholinergic neurotransmission.

Pharmacological Profile and Disposition in Research Systems

Biotransformation and Metabolic Stability Investigations

There is a lack of specific research on the biotransformation and metabolic stability of hexafluronium in human-derived in vitro systems (e.g., human liver microsomes or hepatocytes). However, it is plausible to theorize that this compound undergoes minimal metabolism in humans. As a quaternary ammonium (B1175870) compound, it is not a typical substrate for major drug-metabolizing enzymes like the cytochrome P450 system. The stability of the this compound molecule suggests that it is likely to be eliminated from the body largely unchanged. This hypothesis is indirectly supported by its mechanism of action, which involves the inhibition of cholinesterase, rather than relying on metabolic activation.

Detailed studies on the excretory pathways and elimination kinetics of this compound in non-human models have not been identified. For compounds that are poorly metabolized, renal excretion is typically the primary route of elimination. msdmanuals.com Therefore, it is expected that this compound is predominantly excreted unchanged in the urine. The process would likely involve glomerular filtration and potentially active tubular secretion, a common pathway for organic cations.

The elimination half-life in various pre-clinical species would be dependent on the efficiency of renal clearance. In general, drugs eliminated primarily by the kidneys can have varying half-lives across different animal species due to differences in renal function. msdmanuals.com Without specific data, it is not possible to provide quantitative elimination kinetic parameters for this compound in any pre-clinical model.

General Elimination Characteristics of Poorly Metabolized Compounds in Pre-clinical Models

| Parameter | Expected Characteristic for a Quaternary Ammonium Compound |

|---|---|

| Primary Route of Excretion | Renal |

| Form of Excreted Drug | Unchanged |

| Key Elimination Organ | Kidney |

Interactions with Xenobiotic Transporters and Enzymes (Theoretical)

The potential for this compound to interact with xenobiotic transporters and enzymes is largely theoretical due to the absence of specific studies.

Given its likely minimal metabolism, significant interactions with metabolic enzymes like cytochrome P450s are not anticipated. This compound's primary pharmacological action is the inhibition of cholinesterase. drugbank.com While this is an enzymatic interaction, it is related to its therapeutic effect rather than its metabolic clearance. There is no available evidence to suggest that this compound induces or inhibits major drug-metabolizing enzymes, but this possibility cannot be entirely excluded without specific in vitro or in vivo studies.

Pre Clinical and Mechanistic Research Models

In Vitro Enzymatic Assays for Cholinesterase Inhibition

The primary mechanism of Hexafluronium is its potent inhibition of plasma cholinesterase, also known as butyrylcholinesterase (BChE) or pseudocholinesterase. In vitro enzymatic assays have been fundamental in quantifying this interaction and determining its specific mechanism of inhibition.

The inhibitory potency of this compound on human plasma cholinesterase has been quantified with significant precision. A pI50 value, representing the negative logarithm of the half-maximal inhibitory concentration (IC50), was determined to be 6.96. nih.gov This corresponds to a very potent inhibition constant (Ki) of 2.4 x 10⁻⁹ M. nih.gov This high potency distinguishes it sharply from other compounds like hexamethonium (B1218175), which acts as a competitive inhibitor with a much lower potency. nih.gov While this compound's effects on BChE are well-documented, specific quantitative data, such as IC50 or Ki values for its interaction with acetylcholinesterase (AChE), the primary cholinesterase in the neuromuscular junction and central nervous system, are not extensively reported in the literature. nih.govmdpi.com

| Parameter | Value | Inhibition Type | Proposed Binding Site |

|---|---|---|---|

| pI50 | 6.96 | Non-competitive, Reversible | Anionic side receptors near the active center |

| Ki | 2.4 x 10⁻⁹ M |

Cellular Models for Studying Cholinergic Modulation

While the enzymatic inhibition by this compound is well-characterized, there is a notable lack of published studies utilizing specific cellular models to investigate its broader effects on cholinergic modulation. This compound also functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, a mechanism that is ideally studied using cellular systems. nih.gov

Appropriate in vitro models for such investigations would include neuronal cell lines like the human neuroblastoma SH-SY5Y line. nih.govnih.gov These cells can be differentiated to exhibit mature neuronal phenotypes, including cholinergic characteristics, making them a suitable model for studying compounds that interact with the cholinergic system. researchgate.netmednexus.org Another approach involves using cell lines such as HEK-293 or CHO cells that have been stably transfected to express specific subtypes of nAChRs. These models allow for a detailed examination of the compound's selectivity and functional effects on individual receptor subtypes.

The primary experimental technique for studying the effects of a receptor antagonist like this compound at the cellular level is patch-clamp electrophysiology. nih.govresearchgate.net This method allows for the direct measurement of ion flow through receptor channels in the cell membrane, providing precise data on how an antagonist blocks receptor activation. nih.gov However, specific patch-clamp studies detailing the effects of this compound on nAChRs in any cellular model are not currently available in the scientific literature.

Animal Models in Early Pharmacological Characterization (Avoiding Clinical Aspects)

Pre-clinical animal models are essential for understanding the integrated physiological effects of a compound. For this compound, these models have been used to investigate its enzymatic and neuromuscular actions.

Investigating Cholinesterase Inhibition in Animal Sera

The inhibitory potency of this compound has been robustly established using human plasma cholinesterase. nih.gov However, detailed preclinical studies quantifying its inhibitory activity in the sera of common animal models, such as rats or dogs, are not extensively documented in the literature. Esterase activity can vary significantly between species, with rodent blood often exhibiting much higher activity than that of dogs or humans. researchgate.netnih.gov This makes species-specific characterization important in preclinical development. While the general use of animal sera for studying cholinesterase inhibition is a standard practice in pharmacology, specific Ki or IC50 values for this compound in these models have not been reported. nih.gov

Electrophysiological Studies on Neuromuscular Junctions in Isolated Tissues (Non-human)

The neuromuscular blocking actions of this compound have been characterized using isolated, non-human tissue preparations. A foundational method for this research is the use of the phrenic nerve-diaphragm preparation, typically from a rat. nih.govnih.gov In this ex vivo model, the phrenic nerve is electrically stimulated, and the resulting contraction of the diaphragm muscle is measured.

Early pharmacological characterization of this compound utilized such electrophysiological models to demonstrate its blocking action on neuromuscular transmission. nih.gov These studies allow researchers to measure changes in muscle twitch tension, tetanic fade, and post-tetanic facilitation, which are characteristic indicators of neuromuscular blockade. By applying this compound to the preparation, its direct effects on the function of the neuromuscular junction can be quantified in the absence of systemic physiological variables. nih.gov These isolated tissue models were critical in establishing the dual mechanism of this compound: its direct (though weaker) neuromuscular blocking properties in addition to its potentiation of other agents through cholinesterase inhibition.

Applications in Drug Repositioning Research (Computational Screening)

Drug repositioning, or repurposing, involves identifying new therapeutic uses for existing drugs. Computational screening is a key strategy in this field, utilizing computer models to predict interactions between drugs and biological targets. nih.govdrugtargetreview.com These in silico methods screen large libraries of known drugs against targets associated with a different disease, looking for potential binding affinity or functional interaction. nih.gov Techniques include molecular docking, virtual screening based on chemical structure similarity, and pathway analysis. nyu.edunyu.edu

Despite the growth of these powerful computational techniques to accelerate drug development, a review of the scientific literature indicates that this compound has not been the subject of computational screening for drug repositioning research. Its known targets—plasma cholinesterase and nicotinic acetylcholine receptors—are well-defined, which would theoretically make it a candidate for inclusion in virtual screening campaigns for diseases where these targets are relevant. However, no such studies have been published to date.

Analytical Methodologies for Hexafluronium Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide fundamental information regarding the molecular structure and composition of Hexafluronium. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its complex structure, which consists of two fluorenyl groups linked by a hexane (B92381) chain, with two quaternary nitrogen centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. nih.gov For this compound, ¹H NMR would be used to identify the different types of protons present, from the aromatic protons on the fluorenyl rings to the aliphatic protons of the hexamethylene chain and the methyl groups on the quaternary nitrogens. ¹³C NMR would similarly identify the unique carbon environments within the molecule. The expected chemical shifts are influenced by the local electronic environment of each nucleus. github.io

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. embrapa.brmdpi.com The spectrum of this compound would be characterized by specific absorption bands corresponding to its structural features. The primary use of an IR spectrum is to serve as a unique fingerprint for the compound. kcl.ac.ukvscht.cz

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com For this compound, which is a dication, electrospray ionization (ESI) would be a suitable technique. The resulting mass spectrum would show a peak corresponding to the molecular ion, confirming its molecular weight. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting the ion to provide information about its structural connectivity. wikipedia.orgrsc.org Fragmentation would likely occur along the aliphatic chain connecting the two quaternary nitrogens. libretexts.orgyoutube.com

| Technique | Expected Observations for this compound Structure | Information Obtained |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (fluorenyl groups), aliphatic region (hexyl chain), and for N-methyl groups. | Confirmation of proton environments and connectivity. |

| ¹³C NMR | Distinct signals for aromatic, aliphatic, and methyl carbons. | Confirmation of the carbon skeleton. |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C-C stretching (aromatic ring). libretexts.org | Identification of key functional groups and molecular fingerprint. |

| Mass Spectrometry (ESI-MS) | Detection of the molecular ion [M]²⁺. Fragmentation patterns showing cleavage of the hexyl chain. | Molecular weight confirmation and structural fragment analysis. |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples. wikipedia.org High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound. nju.edu.cn

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the fluorenyl groups in this compound are strong chromophores. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The peak area of this compound in an unknown sample is then compared to this curve to determine its concentration. iaea.org Method validation ensures the procedure is accurate, precise, and robust. iaea.org

Gas chromatography (GC) is generally less suitable for non-volatile, thermally labile compounds like quaternary ammonium (B1175870) salts unless derivatization is performed. libretexts.org However, it can be a powerful tool for identifying and quantifying any volatile impurities that may be present in a sample. nih.gov

| Parameter | Typical Condition for this compound Analysis | Purpose |

|---|---|---|

| Chromatographic Mode | Reversed-Phase HPLC | Separation of a moderately polar compound from non-polar and polar impurities. |

| Stationary Phase | C18 (Octadecylsilane) | Provides a non-polar surface for interaction with the analyte. |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) buffer) | Elutes the compound from the column; buffer controls ionization. |

| Detection | UV Spectrophotometry (e.g., at 265 nm) | Detects the analyte based on the UV absorbance of the fluorenyl groups. |

| Data Acquired | Retention Time, Peak Area | Qualitative identification and quantitative measurement. |

Biochemical Assays for Evaluating Enzymatic Inhibition

Biochemical assays are critical for determining the biological activity of this compound, specifically its ability to inhibit cholinesterase enzymes. nih.gov this compound is known to be a non-competitive, reversible inhibitor of plasma cholinesterase (pseudocholinesterase or butyrylcholinesterase, BChE). nih.gov

Enzyme kinetic studies are performed to characterize this inhibition. github.io The most common method for measuring cholinesterase activity is the Ellman's assay. attogene.com This is a colorimetric method where the enzyme hydrolyzes a substrate (like acetylthiocholine), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically over time. attogene.comresearchgate.net

To evaluate this compound as an inhibitor, the reaction rate is measured at various substrate concentrations, both in the absence and presence of different concentrations of this compound. The data are then analyzed using kinetic models, such as Michaelis-Menten kinetics and Lineweaver-Burk plots. nih.gov For a non-competitive inhibitor like this compound, the analysis is expected to show a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged. nih.gov From these data, the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half, can be determined. researchgate.net

| Assay Component | Description | Purpose in this compound Analysis |

|---|---|---|

| Enzyme | Plasma Cholinesterase (e.g., Butyrylcholinesterase) | The biological target of this compound. nih.gov |

| Substrate | Acetylthiocholine or Butyrylthiocholine | Hydrolyzed by the enzyme to produce a measurable product. nih.gov |

| Chromogen | DTNB (Ellman's Reagent) | Reacts with the product of substrate hydrolysis to generate a colored compound. attogene.com |

| Detection Method | Spectrophotometry (Absorbance at 412 nm) | To measure the rate of the enzymatic reaction. |

| Kinetic Analysis | Michaelis-Menten / Lineweaver-Burk Plots | To determine the type of inhibition (non-competitive) and calculate kinetic parameters (Vmax, Km, Ki). nih.gov |

Historical Research Paradigms and Contexts

Inclusion of Hexafluronium in Historical Chemical Agent Research Programs (e.g., Edgewood Arsenal)

This compound bromide, identified by its CAS number 317-52-2, was one of over 250 chemical substances investigated during the classified human subject research conducted by the U.S. Army Chemical Corps at Edgewood Arsenal in Maryland between 1948 and 1975. wikiwand.comwikipedia.org The primary objective of the Edgewood Arsenal experiments was to evaluate the impact of low-dose chemical warfare agents on military personnel and to develop protective measures, including clothing, pharmaceuticals, and vaccines. wikipedia.org

The research at Edgewood Arsenal encompassed a wide range of chemical classes, including anticholinesterase nerve agents (such as Sarin and VX), mustard agents, nerve agent antidotes (like atropine), and psychoactive compounds. wikipedia.org this compound was categorized among a list of notable chemicals used in these experiments, specifically as a nicotinic acetylcholine (B1216132) receptor antagonist related to curare. wikiwand.com The inclusion of a neuromuscular blocking agent like this compound in a chemical warfare research program likely stemmed from the broader interest in compounds that affect the cholinergic system. The military's focus on nerve agents, which are potent acetylcholinesterase inhibitors, necessitated a thorough understanding of the entire cholinergic synapse, including the receptors and enzymes that regulate neuromuscular transmission.

While declassified documents confirm the presence of this compound in the Edgewood Arsenal studies, the specific research objectives and the detailed findings of its investigation remain largely classified. wikiwand.com The general purpose of the program was to understand the effects of these agents on military personnel, which could have included studying the potential for this compound to act as a casualty-producing agent, to understand the mechanisms of neuromuscular disruption, or to evaluate it as a potential pretreatment or adjunct to other chemical agents. The overarching goal of these programs was to gain a comprehensive understanding of chemical threats and potential countermeasures. health.milva.gov

Contribution of this compound Studies to General Cholinergic Pharmacology Knowledge

Beyond its military research context, non-clinical studies of this compound have made significant contributions to the fundamental understanding of cholinergic pharmacology. As a bis-quaternary ammonium (B1175870) compound, its structure provided a valuable tool for probing the intricacies of the neuromuscular junction and cholinesterase enzymes.

One of the key findings from early research was the elucidation of this compound's mechanism of action as a potent and selective inhibitor of plasma cholinesterase (butyrylcholinesterase). nih.gov This selective inhibition was crucial in differentiating the roles of acetylcholinesterase and butyrylcholinesterase in the body. Furthermore, studies revealed that this compound is a non-competitive, reversible inhibitor of human plasma cholinesterase. nih.gov This finding was significant as it suggested a different binding mechanism compared to competitive inhibitors. Research indicated that this compound likely binds to anionic side receptors near the active center of the enzyme, inducing a conformational change that impairs the acylation of the esteratic site, rather than directly competing with the substrate at the active site. nih.gov

The table below summarizes the inhibitory potency of this compound in comparison to hexamethonium (B1218175) on human plasma cholinesterase from a non-clinical study.

| Compound | pI50 | Ki (Inhibition Constant) | Type of Inhibition |

|---|---|---|---|

| This compound (HF1) | 6.96 | 2.4 x 10⁻⁹ M | Non-competitive |

| Hexamethonium (C6) | 2.4 | 6.7 x 10⁻² M | Competitive |

Data from a study on the influence of this compound and hexamethonium on human plasma cholinesterase. nih.gov

Moreover, investigations into the interaction of this compound with cholinergic receptors at the motor end-plate provided deeper insights into receptor function and desensitization. Studies on the rat diaphragm demonstrated that this compound could inhibit acetylcholinesterase at the end-plate and, importantly, enhance the desensitization of cholinergic receptors caused by depolarizing agents like suxamethonium. nih.gov This desensitizing interaction helped to explain the synergistic paralytic effect observed when this compound is used in conjunction with suxamethonium. These findings contributed to a more nuanced understanding of the complexities of drug-receptor interactions at the neuromuscular junction.

Evolution of Research Perspectives on Neuromuscular Blocking Agents (Non-Clinical)

The study of this compound is also embedded in the broader evolution of research on neuromuscular blocking agents. The development of these agents has been a journey of refining chemical structures to achieve desired pharmacological effects. Early research was heavily influenced by the structure of naturally occurring curare alkaloids. nih.gov

A significant paradigm in the development of synthetic neuromuscular blockers was the exploration of structure-activity relationships (SAR) of bis-quaternary ammonium compounds. semanticscholar.orgnih.gov Researchers in the mid-20th century systematically investigated how the distance between the two quaternary nitrogen atoms and the nature of the chemical structure connecting them influenced neuromuscular blocking activity. nih.gov This line of inquiry led to the understanding that a specific inter-onium distance was optimal for blocking the nicotinic acetylcholine receptor at the neuromuscular junction.

This compound, with its two quaternary ammonium heads separated by a hexamethylene chain and bulky fluorenyl groups, represented a specific chemical architecture within this class of compounds. The study of such molecules contributed to a more sophisticated understanding of the structural requirements for potent neuromuscular blockade. The evolution of research perspectives moved from simply mimicking the structure of natural products to a more rational design of synthetic molecules based on an understanding of their interaction with the target receptor and enzymes.

The non-clinical investigation of compounds like this compound, alongside other synthetic neuromuscular blockers, allowed for a deeper appreciation of the diversity of mechanisms through which neuromuscular transmission could be modulated. This included not only direct receptor antagonism but also cholinesterase inhibition and modulation of receptor desensitization. This multi-faceted understanding, gleaned from non-clinical pharmacological studies, has been fundamental to the development of a wide array of neuromuscular blocking agents with varying potencies, durations of action, and metabolic profiles.

Future Directions and Emerging Research Avenues

Advanced Computational Modeling for Mechanism Refinement and Predictive Design

Modern computational chemistry offers powerful tools to move beyond static pictures of drug-target interactions. For hexafluronium, these methods can provide a dynamic, atom-level understanding of its binding to cholinesterases and guide the design of new analogues.

Molecular Dynamics (MD) Simulations: While traditional docking studies provide a snapshot of how a ligand might fit into a protein's active site, MD simulations can animate this interaction over time. royalsocietypublishing.orgnih.govmdpi.com By simulating the movements of every atom in the this compound-cholinesterase complex, researchers can observe the subtle conformational changes that occur during binding and inhibition. mdpi.com This can reveal key water molecules, transient hydrogen bonds, and the flexibility of the enzyme's active site gorge, which are crucial for a complete understanding of the inhibitory mechanism. nih.govnih.gov

Quantum Mechanical/Molecular Mechanics (QM/MM): For ultimate precision, QM/MM simulations can be employed. These hybrid methods treat the most critical part of the interaction—the electronic changes occurring as this compound binds to the catalytic residues of the enzyme—with the high accuracy of quantum mechanics, while the rest of the protein and solvent are handled by more computationally efficient classical mechanics. nih.gov This level of detail is invaluable for refining the exact mechanism of enzyme inhibition.

These advanced modeling techniques are not merely academic exercises; they form the foundation of predictive design. By accurately modeling how this compound interacts with its target, scientists can then computationally screen virtual libraries of novel analogues to predict their binding affinity and selectivity before they are ever synthesized in a lab. royalsocietypublishing.orgtandfonline.com This in silico approach dramatically accelerates the discovery of new and improved cholinesterase modulators. nih.govacs.org

Synthesis and Characterization of Novel this compound Analogues for Specific Enzymatic Targets

The core structure of this compound, built upon a fluorene (B118485) scaffold, offers a versatile platform for chemical modification. Future synthetic efforts will likely focus on creating analogues with improved properties, such as enhanced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), or vice versa, to target specific therapeutic needs. nih.gov

The synthesis of such novel analogues involves multi-step organic chemistry pathways. explorationpub.comrsc.org For instance, chemists can modify the linker chains or alter the quaternary ammonium (B1175870) groups at the ends of the this compound molecule. Structure-based drug design, informed by the computational models described above, can guide these synthetic decisions to optimize interactions with specific amino acid residues in the target enzyme's active site. nih.gov

Once synthesized, a rigorous characterization process is essential to confirm the structure and purity of these new compounds. A suite of advanced analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to map the carbon-hydrogen framework of the molecule, confirming that the atoms are connected in the intended arrangement. nih.govresearchgate.netacs.org

Mass Spectrometry (MS): This technique provides a precise molecular weight for the new compound, confirming its elemental composition. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify the presence of specific functional groups within the molecule. nih.gov

Through iterative cycles of design, synthesis, and characterization, researchers can develop new this compound analogues tailored for specific enzymatic targets, potentially leading to agents with more precise effects. explorationpub.com

Elucidation of Broader Biological Activities of Fluorene-Based Structures

The fluorene moiety, which forms the central backbone of this compound, is a privileged structure in medicinal chemistry. researchgate.netnih.gov Fluorene-based compounds have been investigated for a wide array of biological activities far beyond neuromuscular blockade. mdpi.com This suggests that this compound itself, or its derivatives, may possess untapped therapeutic potential.

Recent research has demonstrated that various fluorene derivatives exhibit significant pharmacological effects, including:

Anticancer Activity: Many fluorene-containing compounds have shown cytotoxic properties against various cancer cell lines. nih.govmdpi.comacs.orgresearchgate.net The rigid, planar structure of the fluorene core is adept at intercalating with DNA or binding to enzymatic targets crucial for cancer cell proliferation. nih.gov

Antimicrobial Properties: Novel fluorene derivatives have been reported to have promising antibacterial and antifungal properties, even against multidrug-resistant strains. nih.govresearchgate.net

Anti-inflammatory Effects: The anti-inflammatory potential of fluorinated compounds is an active area of research, and fluorene derivatives could play a role in modulating inflammatory pathways. nih.govunilag.edu.ng

Future research could involve screening this compound and newly synthesized analogues against a panel of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory activity. This could potentially repurpose a classic compound for entirely new therapeutic applications.

| Activity | Potential Mechanism of Action | Supporting Research Area |

|---|---|---|

| Anticancer | Interaction with DNA, inhibition of key enzymes in cell proliferation. | Oncology, Medicinal Chemistry. mdpi.comacs.orgresearchgate.net |

| Antimicrobial | Disruption of microbial cell membranes or inhibition of essential enzymes. | Infectious Disease, Microbiology. nih.govresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory signaling pathways. | Immunology, Pharmacology. nih.govunilag.edu.ng |

| Bioimaging | Use as a fluorophore due to electronic properties. | Biophysics, Cell Biology. mdpi.com |

Integration of 'Omics' Data in Understanding Compound Interactions

To gain a holistic understanding of how a compound like this compound affects a biological system, modern research is turning to "multi-omics." pharmalex.compharmafeatures.com This approach integrates data from various molecular levels to build a comprehensive picture of a drug's effects, both on-target and off-target. nygen.ionortheastern.edu

The primary 'omics' fields relevant to pharmacological investigation include:

Transcriptomics: The study of the complete set of RNA transcripts. This reveals which genes are being actively expressed or silenced in response to the drug. nih.govlongdom.org

Proteomics: The large-scale study of proteins, their structures, and their functions. This can show how the compound alters the levels and activity of key proteins and pathways. nih.govlongdom.orgbiorxiv.org

Metabolomics: The study of the complete set of small-molecule metabolites. This provides a functional readout of the physiological state of a cell or organism following drug exposure.

By treating cells or model organisms with this compound and then applying these high-throughput technologies, researchers can generate massive datasets. nih.gov The true power comes from integrating these datasets using advanced bioinformatics and systems biology approaches. mdpi.com This integration can identify entire biological pathways and networks that are perturbed by the compound, offering insights that would be missed by studying a single target in isolation. nih.gov For this compound, this could reveal previously unknown off-target effects or elucidate the downstream consequences of cholinesterase inhibition on a system-wide scale. northeastern.edunih.gov

| 'Omics' Field | Biological Component Analyzed | Potential Insights for this compound |

|---|---|---|

| Genomics | DNA | Identify genetic variations that may influence individual responses to the drug. |

| Transcriptomics | RNA | Determine which genes are switched on or off in response to cholinesterase inhibition. longdom.org |

| Proteomics | Proteins | Quantify changes in protein expression and identify direct and indirect protein targets. longdom.orgbiorxiv.org |

| Metabolomics | Metabolites | Reveal shifts in metabolic pathways as a downstream effect of the drug's action. |

Methodological Advancements in In Vitro and Pre-clinical Research of Cholinesterase Modulators

The methods for evaluating new drugs are continually improving, allowing for more accurate and relevant data to be collected before human trials. Future research on this compound analogues will benefit significantly from these advancements.

Advanced In Vitro Models: Instead of relying solely on purified enzymes or simple cell cultures, researchers can now use more complex systems. These include co-cultures of neurons and muscle cells to better replicate the neuromuscular junction, or even organ-on-a-chip technology to model a micro-physiological environment. These models provide a more accurate prediction of a compound's effects in a living system.

High-Throughput Screening (HTS): Advances in robotics and assay development allow for the rapid screening of thousands of compounds. fz-juelich.de Novel colorimetric and fluorescent assays for cholinesterase activity can be adapted for HTS, enabling the efficient evaluation of large libraries of new this compound analogues to identify promising leads. researchgate.net

Pre-clinical Models and Endpoints: The development of more refined animal models of neuromuscular disease provides a better platform to test the efficacy and specificity of new cholinesterase modulators. mdbneuro.comnih.govlundbeckfonden.com Furthermore, the use of advanced endpoint assessments, such as electrophysiology to measure nerve and muscle electrical activity, can provide detailed quantitative data on the in vivo effects of new compounds. mdbneuro.comlundbeckfonden.com These preclinical studies are crucial for understanding how novel derivatives of classical cholinesterase inhibitors might behave in a clinical setting. nih.gov

These methodological advancements will ensure that the next generation of cholinesterase modulators, potentially derived from the this compound scaffold, are evaluated with greater precision and clinical relevance than ever before.

Q & A

Q. What are the standard methodologies for synthesizing Hexafluronium bromide, and how can purity be validated?

this compound bromide (C₃₆H₄₂Br₂N₂, CAS 317-52-2) is synthesized via quaternization reactions of tertiary amines with alkyl bromides. To ensure purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for assessing chemical purity (>98%), and mass spectrometry (MS) for molecular weight validation. Elemental analysis (C, H, N) is critical to confirm stoichiometric ratios .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s stability under varying pH conditions?

Stability studies require a combination of UV-Vis spectroscopy (to monitor degradation products), HPLC coupled with photodiode array (PDA) detectors, and ion chromatography for bromide ion quantification. Accelerated stability testing at 40°C/75% relative humidity over 6 months can predict shelf-life, with data analyzed using Arrhenius kinetics .

Q. How do researchers differentiate this compound from structurally related neuromuscular blockers (e.g., Pancuronium) in pharmacological assays?

Competitive binding assays using nicotinic acetylcholine receptors (nAChRs) and electrophysiological techniques (e.g., patch-clamp) are standard. This compound’s distinct pharmacokinetic profile (e.g., longer onset time) can be quantified via in vitro rat diaphragm preparations, with dose-response curves compared to reference compounds like Tubocurarine .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in animal models versus in vitro systems be resolved?

Discrepancies often arise from interspecies metabolic differences or assay conditions. Researchers should standardize protocols:

- Use isoform-specific cytochrome P450 (CYP) inhibitors in hepatocyte models to isolate metabolic pathways.

- Cross-validate in vivo results with humanized mouse models or ex vivo organ baths to bridge translational gaps .

Q. What experimental designs minimize confounding variables when studying this compound’s interaction with plasma proteins?

Equilibrium dialysis or ultrafiltration paired with LC-MS/MS quantifies protein binding. Control for variables like albumin concentration (40–50 g/L) and temperature (37°C). Statistical models (e.g., Langmuir isotherms) should account for non-specific binding to plasticware .

Q. How can computational modeling predict this compound’s off-target effects on cardiac ion channels?

Molecular docking simulations (e.g., AutoDock Vina) against hERG channel homology models identify potential cardiotoxicity. Validate predictions with patch-clamp assays on HEK293 cells expressing hERG, using IC₅₀ values to assess risk .

Q. What strategies optimize this compound’s formulation for sustained-release delivery in preclinical studies?

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) loaded via solvent evaporation achieve controlled release. In vivo pharmacokinetics (AUC, Cmax) in rodents should be compared to bolus injections, with release profiles modeled using Higuchi or Korsmeyer-Peppas equations .

Q. How do researchers address inconsistencies in reported EC₅₀ values for this compound across electrophysiological studies?

Meta-analyses of published data should normalize variables:

- Temperature (25°C vs. 37°C).

- Buffer composition (e.g., Ca²⁺ concentration).

- Receptor subunit composition (e.g., α1β1δε vs. α7). Bayesian hierarchical models can reconcile inter-study variability .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent toxicity in zebrafish models?

Probit or log-logistic regression (via R’s drc package) quantifies lethal concentration (LC₅₀) and confidence intervals. Include sham controls and blinded scoring to reduce bias. Reproducibility requires adherence to ARRIVE guidelines for animal studies .

Q. How can machine learning improve the prediction of this compound’s metabolic stability in human liver microsomes?

Random forest or gradient-boosted models trained on ADMET datasets (e.g., ChEMBL) identify structural features linked to metabolic clearance. Input variables include molecular descriptors (logP, polar surface area) and CYP isoform inhibition data. Cross-validation with leave-one-out (LOO) methods ensures robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.